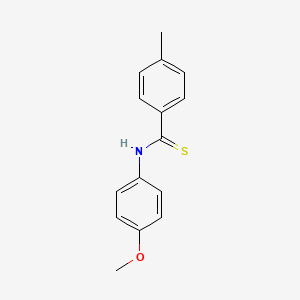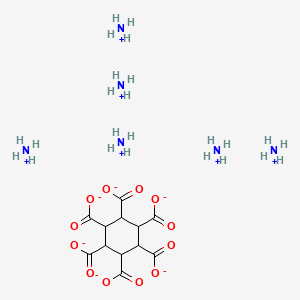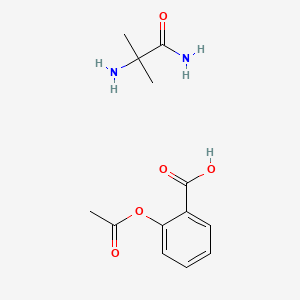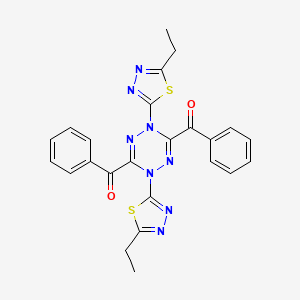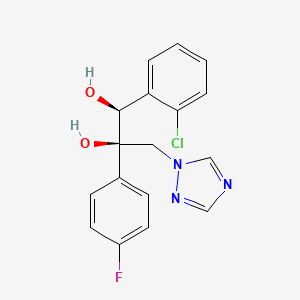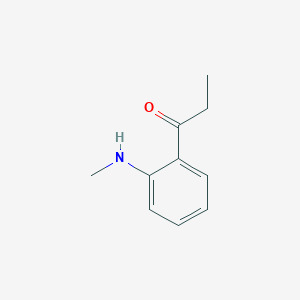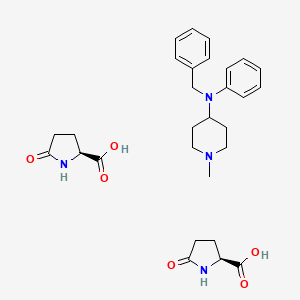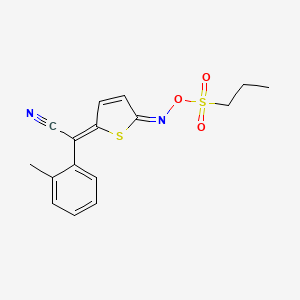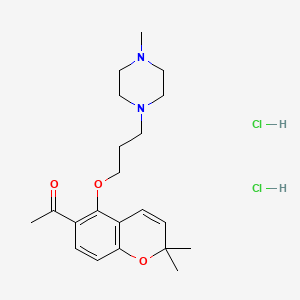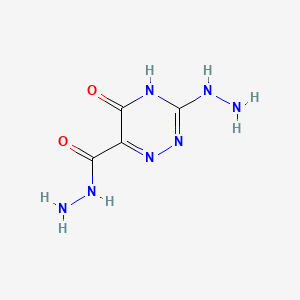
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide is a chemical compound with the molecular formula C4H7N7O2 and a molecular weight of 185.1441 g/mol It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Preparation Methods
The synthesis of 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide typically involves the reaction of hydrazine derivatives with triazine compounds. One common method involves the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with hydrazine hydrate to form the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization.
Chemical Reactions Analysis
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of oxadiazoles, while substitution reactions can yield various substituted triazine derivatives .
Scientific Research Applications
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and antiviral activities . The compound has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria, making it a potential candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . By inhibiting these enzymes, the compound can effectively kill or inhibit the growth of bacteria. Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide can be compared with other similar compounds, such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide and 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione . These compounds share similar structural features and chemical properties but differ in their specific functional groups and biological activities. For example, 5-amino-1H-1,2,4-triazole-3-carbohydrazide is known for its high density and thermal stability, while 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione has been studied for its potential as a novel therapeutic agent .
Properties
CAS No. |
31253-48-2 |
|---|---|
Molecular Formula |
C4H7N7O2 |
Molecular Weight |
185.15 g/mol |
IUPAC Name |
3-hydrazinyl-5-oxo-4H-1,2,4-triazine-6-carbohydrazide |
InChI |
InChI=1S/C4H7N7O2/c5-8-3(13)1-2(12)7-4(9-6)11-10-1/h5-6H2,(H,8,13)(H2,7,9,11,12) |
InChI Key |
LRRUHWFRVYONIN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(NC1=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


